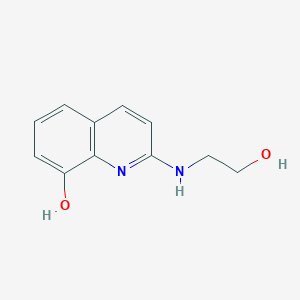![molecular formula C12H15N3O B15358312 5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole class. Pyrazole derivatives are known for their significant pharmacological properties and are widely studied in the fields of medicinal and industrial chemistry. This compound, in particular, combines a methoxyphenyl group with a methyl-pyrazole core, making it a potential candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole core: : The synthesis starts with the reaction between ethyl acetoacetate and hydrazine hydrate, which forms the pyrazole ring.
Introduction of the methoxyphenyl group: : The pyrazole derivative is then alkylated with 2-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to attach the methoxyphenyl group.
Methylation: : The final step involves methylation at the nitrogen atom of the pyrazole ring using methyl iodide under basic conditions.
Industrial Production Methods
In industrial settings, these reactions are scaled up and optimized to enhance yield and purity. The use of continuous flow reactors and automated systems can ensure efficient and reproducible synthesis of the compound on a larger scale.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the nitro groups (if present) or any double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: : The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions. For instance, it can be replaced by a halogen using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles for substitution: : Sodium iodide (NaI), phosphorus tribromide (PBr3)
Major Products
The major products from these reactions vary depending on the reagents and conditions but can include halogenated derivatives, reduced compounds, and various oxidized products.
科学的研究の応用
5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine has numerous applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Acts as an inhibitor or activator in various biochemical assays.
Medicine: : Potential pharmaceutical agent due to its structural similarities with other bioactive pyrazole derivatives.
Industry: : Applied in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors in biological systems. Its structure allows for the binding to active sites of enzymes, inhibiting or modifying their activity. This can lead to downstream effects on cellular pathways and physiological processes.
類似化合物との比較
Compared to other pyrazole derivatives, 5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern. Similar compounds include:
1H-pyrazol-3-amine derivatives without the methoxyphenyl group.
Compounds with different alkyl groups on the pyrazole ring.
Analogous compounds with different substituents on the phenyl ring.
Its uniqueness lies in the combination of the methyl and methoxyphenyl groups, which may impart distinct biological and chemical properties.
There you have it: a thorough dive into the fascinating world of this compound! Any other compounds catching your curiosity?
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
1-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(13)14-15(9)8-10-5-3-4-6-11(10)16-2/h3-7H,8H2,1-2H3,(H2,13,14) |
InChIキー |
UUFCFRUOEHMSRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC2=CC=CC=C2OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


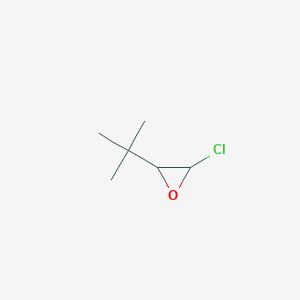
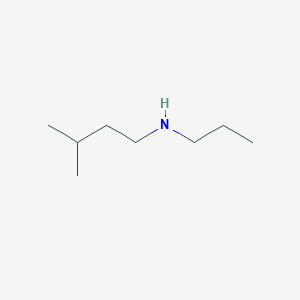

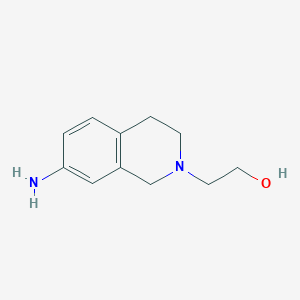
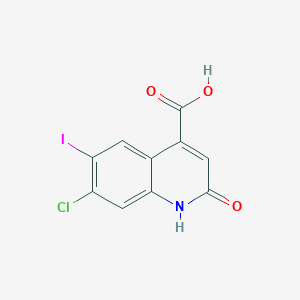
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)


![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)
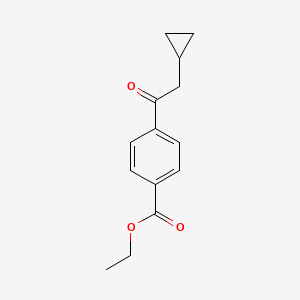
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
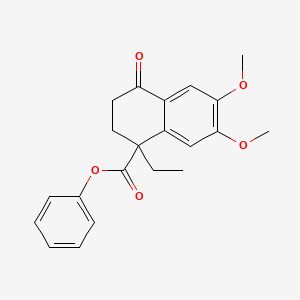
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
